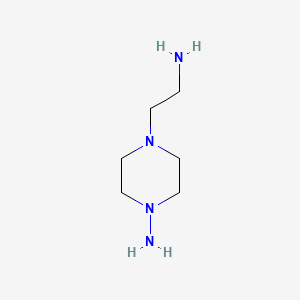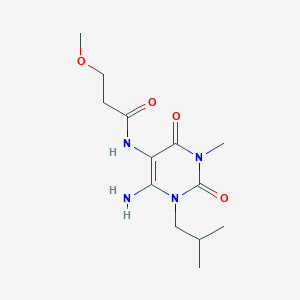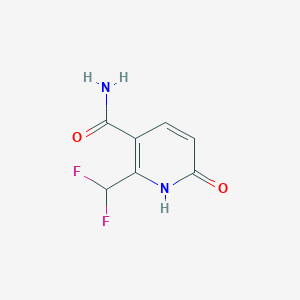
2-(Difluoromethyl)-6-hydroxypyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-6-hydroxypyridine-3-carboxamide is a compound of significant interest in the fields of medicinal and agricultural chemistry. The incorporation of the difluoromethyl group into pyridine derivatives has been shown to enhance the biological activity, metabolic stability, and lipophilicity of the compounds
Méthodes De Préparation
One common method is the direct C-H difluoromethylation of pyridines using difluoromethylation reagents . This process can be achieved through various catalytic and non-catalytic methods, including metal-catalyzed cross-coupling reactions and radical chemistry . Industrial production methods often employ scalable and efficient synthetic routes to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
2-(Difluoromethyl)-6-hydroxypyridine-3-carboxamide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s properties .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as a lead compound for the development of new drugs due to its enhanced biological activity and metabolic stability . Additionally, it is used in the agricultural industry for the development of agrochemicals that can improve crop protection and yield .
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-6-hydroxypyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, enhancing the compound’s binding affinity and selectivity . This interaction can modulate various biological pathways, leading to the desired therapeutic or agricultural effects .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-(Difluoromethyl)-6-hydroxypyridine-3-carboxamide stands out due to its unique combination of properties. Similar compounds include other difluoromethylated pyridines and fluorinated heterocycles . the specific positioning of the difluoromethyl group and the hydroxyl group in this compound provides it with distinct advantages in terms of biological activity and stability .
Propriétés
Formule moléculaire |
C7H6F2N2O2 |
|---|---|
Poids moléculaire |
188.13 g/mol |
Nom IUPAC |
2-(difluoromethyl)-6-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C7H6F2N2O2/c8-6(9)5-3(7(10)13)1-2-4(12)11-5/h1-2,6H,(H2,10,13)(H,11,12) |
Clé InChI |
QBADYNMKYGZDQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NC(=C1C(=O)N)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


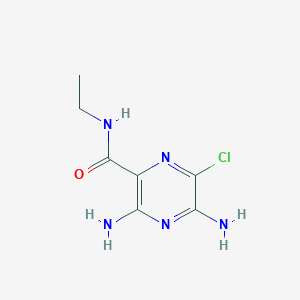
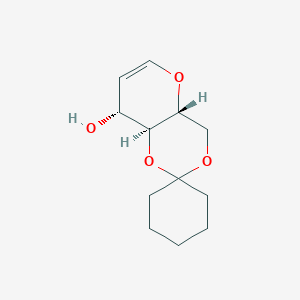
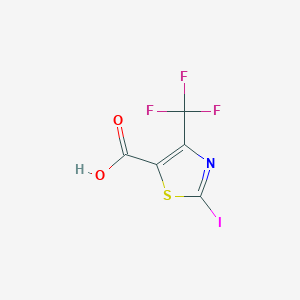

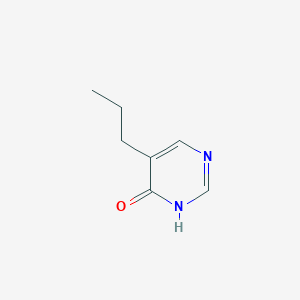
![2,3-Dimethylpyridazino[1,6-a]benzimidazole](/img/structure/B13097351.png)
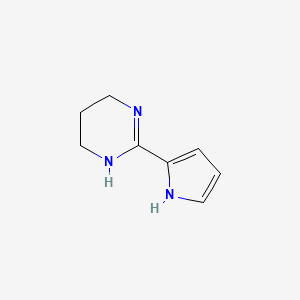
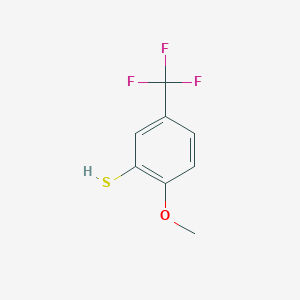
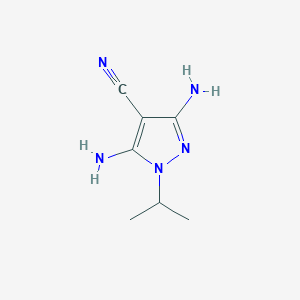
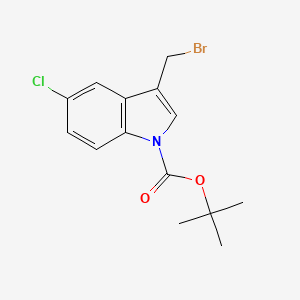

![4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B13097388.png)
